Fmoc-3-bromo-L-phenylalanine
CAS No.: 220497-48-3
Cat. No.: VC21549903
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 220497-48-3 |
---|---|
Molecular Formula | C24H20BrNO4 |
Molecular Weight | 466.3 g/mol |
IUPAC Name | (2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Standard InChI Key | CALGTIKYXVBTAO-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |
Chemical Structure and Properties
Molecular Identity and Structure
Fmoc-3-bromo-L-phenylalanine is an amino acid derivative with the molecular formula C₂₄H₂₀BrNO₄ . Its complete chemical name is (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-bromophenyl)propanoic acid, though it is commonly referred to by its abbreviated name in scientific literature. The compound maintains the L-configuration at the alpha carbon, preserving the stereochemistry found in naturally occurring amino acids.
The compound's structure features three key components:
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The Fmoc protecting group attached to the amino function
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The brominated phenyl ring (with bromine at the meta position)
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The carboxylic acid group characteristic of amino acids
Physical and Chemical Properties
Fmoc-3-bromo-L-phenylalanine possesses distinctive physical and chemical properties that determine its behavior in various applications. The compound is typically isolated as a white solid after purification . With a molecular weight of 466.3 g/mol and assigned CAS Number 220497-48-3, it has been widely characterized in chemical databases and literature.
Table 1: Key Properties of Fmoc-3-bromo-L-phenylalanine
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₀BrNO₄ |
Molecular Weight | 466.3 g/mol |
CAS Number | 220497-48-3 |
Physical State | White solid |
Stereochemistry | L-configuration (S) |
Functional Groups | Carboxylic acid, protected amine, aryl bromide |
The presence of the bromine substituent on the phenyl ring significantly influences the compound's chemical reactivity, particularly in cross-coupling reactions. The Fmoc group provides crucial protection for the alpha-amino group during peptide synthesis, being stable under acidic conditions but readily cleaved under basic conditions (typically using piperidine in dimethylformamide).
Synthesis and Preparation
Laboratory Synthesis
The synthesis of Fmoc-3-bromo-L-phenylalanine typically begins with L-phenylalanine and involves several key steps. While specific synthetic routes may vary, a general approach includes:
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Bromination of L-phenylalanine at the meta position using appropriate brominating agents
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Protection of the alpha-amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
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Purification of the final product, typically yielding a white solid
According to research documentation, purification procedures can achieve yields of approximately 81%, suggesting efficient synthetic pathways are available for this compound .
Applications in Scientific Research
Peptide Synthesis
Fmoc-3-bromo-L-phenylalanine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . This methodology allows for the efficient creation of complex peptide sequences essential for various biological and pharmaceutical applications. The Fmoc protection strategy is especially valuable as it enables:
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Orthogonal protection schemes compatible with various side-chain protecting groups
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Mild deprotection conditions that preserve sensitive peptide structures
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Sequential addition of amino acids in controlled synthetic steps
The bromine substituent provides opportunities for further modification of the peptide after synthesis, particularly through palladium-catalyzed cross-coupling reactions .
Medicinal Chemistry and Drug Development
In medicinal chemistry, the bromine substituent in Fmoc-3-bromo-L-phenylalanine can significantly enhance the biological activity of peptide-based drugs . This enhancement occurs through several mechanisms:
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Increased lipophilicity, potentially improving membrane permeability
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Modified binding properties to biological targets
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Potential for halogen bonding in protein-ligand interactions
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Opportunities for radiochemical labeling (by exchanging bromine with radioactive isotopes)
These properties make Fmoc-3-bromo-L-phenylalanine a valuable tool in the development of peptide-based therapeutics with improved efficacy and specificity.
Bioconjugation Applications
Fmoc-3-bromo-L-phenylalanine is extensively used in bioconjugation techniques, where it facilitates the attachment of peptides to various biomolecules . The bromine functionality serves as a reactive handle for conjugation chemistry, enabling:
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Development of targeted drug delivery systems
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Creation of diagnostic agents
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Production of peptide-protein conjugates
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Synthesis of biomaterial scaffolds
These applications expand the utility of peptides in both research and clinical settings by providing methods to direct their biological activity to specific targets .
Protein Engineering
In the field of protein engineering, Fmoc-3-bromo-L-phenylalanine plays a significant role in modifying protein structures . These modifications help scientists:
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Investigate protein function and stability
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Engineer proteins with enhanced or novel properties
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Create proteins with customized binding domains
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Develop enzymes with improved catalytic properties
Such applications are crucial in biotechnology and enzyme engineering, where structural modifications can lead to significant functional improvements .
Fluorescent Labeling
The compound can also be utilized in fluorescent labeling applications . The bromine substituent provides a site for attachment of fluorescent probes, enabling:
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Visualization of peptides in biological assays
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Tracking of peptide distribution in cellular environments
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Monitoring of protein-peptide interactions
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Studies of peptide uptake and metabolism
These capabilities are essential for various research applications, including the development of imaging agents and the study of biological processes at the molecular level .
Research Findings
Structure-Activity Relationship Studies
Research involving Fmoc-3-bromo-L-phenylalanine and its derivatives has provided valuable insights into structure-activity relationships in peptide-based compounds. One notable study examined derivatives of a compound referred to as "15," which contained elements structurally related to Fmoc-3-bromo-L-phenylalanine .
The research divided the molecular structure into three regions:
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Region I: Methylbenzamide
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Region II: Bromo-benzyl
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Region III: Cyclohexylmethyl-benzene
The findings revealed that modifications in each region significantly impacted the compound's activity. Specifically, it was observed that:
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Removal of the formamide group in Region I led to approximately 80% reduction in activity
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Changing the position of the formamide group from para to meta position resulted in approximately 60% reduction in activity
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Removal of the bromine atom in Region II caused 45-90% attenuation of activity
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Replacement of bromine with fluorine or addition of another bromine atom had modest effects on activity
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Modifications in Region III, particularly changes affecting hydrophobicity, dramatically influenced activity
These findings underscore the importance of specific structural elements, including the bromine substituent characteristic of Fmoc-3-bromo-L-phenylalanine, in determining biological activity.
Receptor Binding Studies
Research utilizing compounds related to Fmoc-3-bromo-L-phenylalanine has investigated interactions with biological targets, particularly G-protein coupled receptors (GPCRs). One study focused on binding to the β2 adrenergic receptor (β2AR) and revealed:
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A compound with structural similarities to bromo-phenylalanine derivatives bound to β2AR with a dissociation constant (Kd) of 1.7 ± 0.8 μM
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The binding exhibited a 1:1 stoichiometry, indicating a single binding site on the receptor
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The compound demonstrated negative allosteric modulation of the receptor's activity
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Similar effects were observed on both G-protein and β-arrestin pathways, suggesting non-biased modulation
These findings illustrate how brominated phenylalanine derivatives can influence receptor function through allosteric mechanisms, potentially leading to novel pharmacological approaches.
Table 2: Binding Parameters for Brominated Compound Interaction with β2AR
Parameter | Value | Method |
---|---|---|
Dissociation Constant (Kd) | 1.7 ± 0.8 μM | Isothermal Titration Calorimetry |
EC50 (G-protein pathway) | 2.8 μM | Radioligand Binding |
EC50 (β-arrestin pathway) | 2.2 μM | Radioligand Binding |
Binding Stoichiometry | 1:1 | Isothermal Titration Calorimetry |
Comparison with Similar Compounds
Structural Analogs
Understanding how Fmoc-3-bromo-L-phenylalanine compares to similar compounds provides valuable context for its applications. Several related compounds are used in similar research contexts but offer distinct properties:
Table 3: Comparison of Fmoc-3-bromo-L-phenylalanine with Related Compounds
Compound | Structural Features | Primary Applications | Distinguishing Properties |
---|---|---|---|
Fmoc-3-bromo-L-phenylalanine | Bromine at meta position | Peptide synthesis, medicinal chemistry | Enhanced biological activity, opportunity for cross-coupling |
Fmoc-L-phenylalanine | No halogen substituents | Standard peptide synthesis | Reference compound, standard properties |
Fmoc-3-bromo-2-chloro-L-phenylalanine | Bromine at meta, chlorine at ortho | Specialized peptide synthesis | Increased reactivity, different electronic properties |
Fmoc-3-bromo-β-hydroxy-L-phenylalanine | Additional β-hydroxyl group | Specialized peptide synthesis | Different hydrogen bonding capability, altered solubility |
Each of these compounds offers specific advantages depending on the intended application. The choice between them depends on the desired properties of the final peptide or protein product .
Future Research Directions
Emerging Applications
The unique properties of Fmoc-3-bromo-L-phenylalanine suggest several promising avenues for future research:
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Development of peptide-based therapeutics targeting previously undruggable proteins
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Creation of peptide bioconjugates with improved pharmacokinetic properties
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Utilization in click chemistry applications for bioorthogonal labeling
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Incorporation into peptidomimetics that overcome limitations of natural peptides
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Application in precision medicine through targeted peptide therapeutics
These potential applications highlight the ongoing importance of Fmoc-3-bromo-L-phenylalanine in advancing peptide science and medicinal chemistry.
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